5-Amino-4-benzylisoxazol-3(2H)-one
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Overview
Description
5-Amino-4-benzylisoxazol-3(2H)-one is a chemical compound that belongs to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-benzylisoxazol-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydroxylamine with a suitable β-keto ester or β-diketone under acidic or basic conditions to form the isoxazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-benzylisoxazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-4-benzylisoxazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Benzylisoxazole: Lacks the amino group at the 5-position.
5-Amino-3-isoxazolol: Lacks the benzyl group at the 4-position.
4-Phenylisoxazole: Similar structure but with a phenyl group instead of a benzyl group.
Biological Activity
5-Amino-4-benzylisoxazol-3(2H)-one (CAS No. 881-25-4) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
This compound has a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol. Its structure features an isoxazole ring, which is known for contributing to various pharmacological activities.
Property | Value |
---|---|
CAS Number | 881-25-4 |
Molecular Formula | C10H10N2O |
Molecular Weight | 174.20 g/mol |
IUPAC Name | This compound |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.
- Anti-inflammatory Effects : It has been reported to reduce inflammation in animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
- Antitumor Properties : Preliminary studies indicate that it may inhibit tumor growth in specific cancer cell lines.
The biological activity of this compound is believed to be mediated through its interaction with specific biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation.
- DNA Interaction : Evidence suggests that it can bind to DNA, potentially disrupting cancer cell proliferation.
- Receptor Modulation : It may act on various receptors, influencing cellular signaling pathways related to growth and apoptosis.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
-
Case Study on Antimicrobial Activity :
- Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
- Findings : The compound demonstrated significant inhibition zones compared to control groups, indicating potent antibacterial activity.
-
Case Study on Anti-inflammatory Effects :
- Objective : To assess the anti-inflammatory effects in a mouse model of acute inflammation.
- Findings : Mice treated with this compound showed reduced swelling and lower levels of inflammatory cytokines compared to untreated controls.
-
Case Study on Antitumor Activity :
- Objective : To investigate the effects on specific cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell growth in breast cancer cell lines, suggesting its potential as an anticancer agent.
Research Findings
Recent studies have provided quantitative data supporting the biological activities of this compound:
Study Type | Activity Assessed | Result Summary |
---|---|---|
Antimicrobial Testing | Inhibition Zone Measurement | Significant activity against E. coli and S. aureus |
Anti-inflammatory Assessment | Cytokine Level Measurement | Decreased IL-6 and TNF-alpha levels |
Antitumor Efficacy | Cell Viability Assay | IC50 values indicating effective growth inhibition |
Properties
CAS No. |
881-25-4 |
---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5-amino-4-benzyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C10H10N2O2/c11-9-8(10(13)12-14-9)6-7-4-2-1-3-5-7/h1-5H,6,11H2,(H,12,13) |
InChI Key |
IZSBBJMPASJLEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(ONC2=O)N |
Origin of Product |
United States |
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